

A Critical Comparison of Nonpeptide Galanin Receptor Agonists

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Compound of Interest

Compound Name: *Galmic*

Cat. No.: *B1264387*

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The galanin system, comprising the neuropeptide galanin and its three G protein-coupled receptors (GalR1, GalR2, and GalR3), is a critical modulator of numerous physiological processes, including pain perception, neuroprotection, mood, and feeding behavior. The development of nonpeptide agonists for these receptors offers a promising therapeutic avenue, potentially overcoming the pharmacokinetic limitations of peptide-based ligands. This guide provides a critical comparison of two pioneering nonpeptide galanin receptor agonists, Galnon and **Galmic**, summarizing their pharmacological properties and the experimental frameworks used for their characterization.

Data Presentation: Pharmacological Profiles

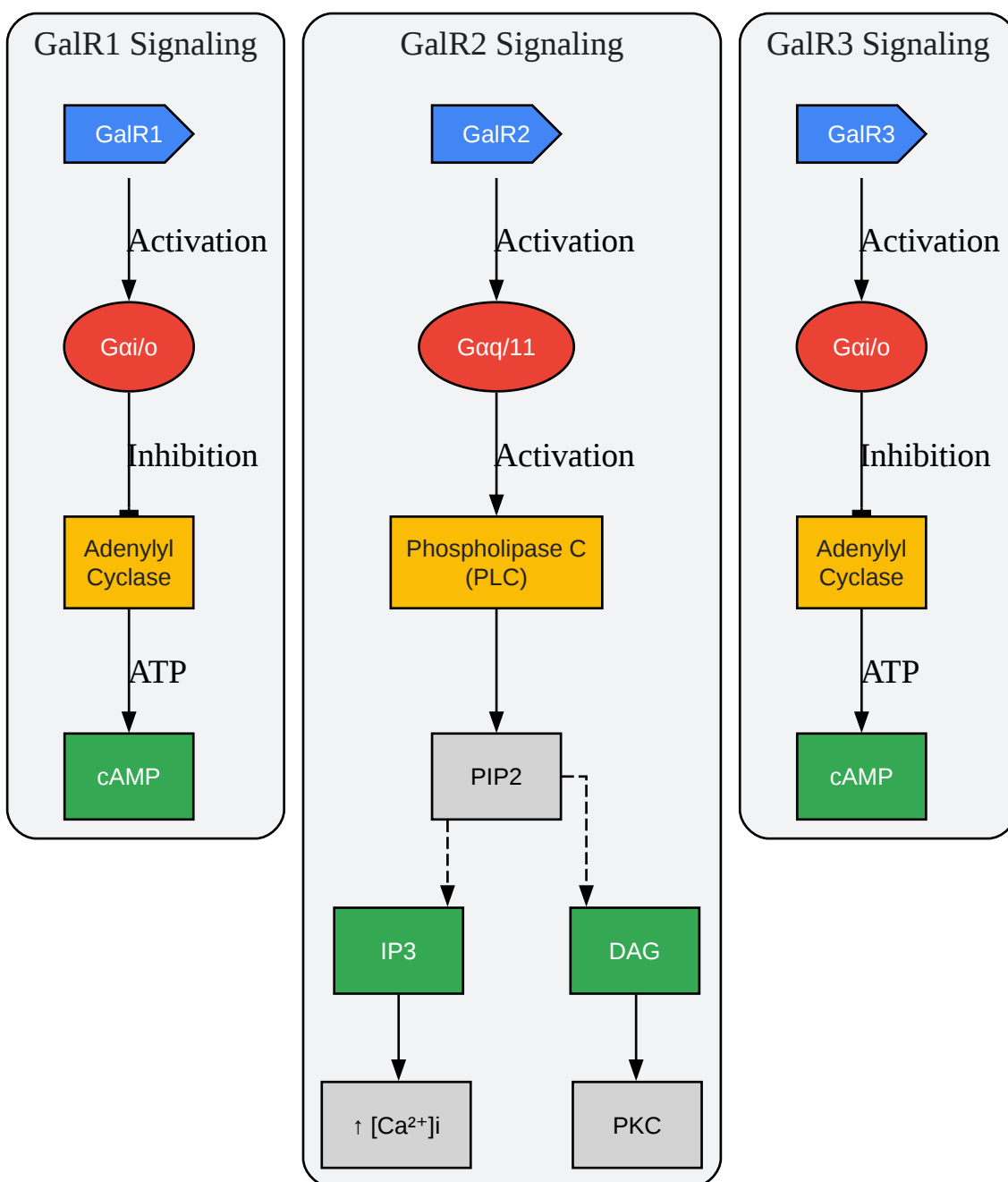
The development of subtype-selective, nonpeptide galanin receptor agonists remains a significant challenge. To date, Galnon and **Galmic** are the most extensively studied compounds in this class. Their pharmacological data, derived from various in vitro studies, are summarized below. It is important to note that binding affinities and functional potencies can vary based on the experimental system (e.g., cell line, species ortholog) and assay conditions.

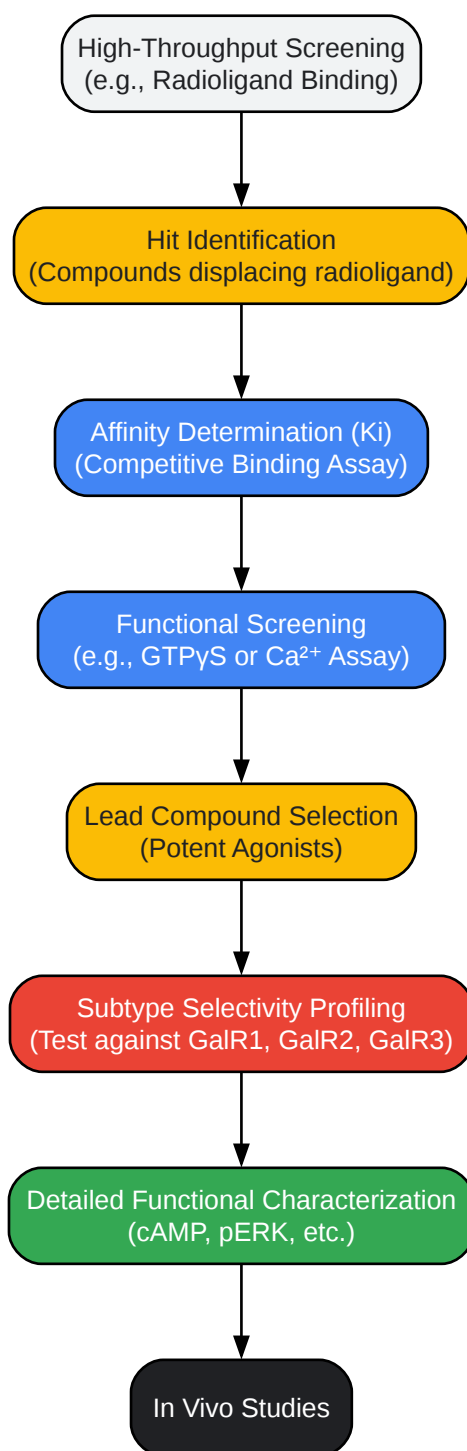
Compound	Receptor Subtype	Binding Affinity (K _i)	Functional Activity (EC ₅₀)
Galnon	GalR1	11.7 μ M[1]	Data not available
GalR2	34.1 μ M[1]	Data not available	
GalR3	Micromolar affinity reported, specific K _i not available	Data not available	
Galmic	GalR1	34.2 μ M	Data not available
GalR2	Virtually no affinity reported	Data not available	
GalR3	Data not available	Data not available	

Note: A K_d of approximately 1 μ M has also been reported for Galnon at GalR1 and GalR2.[2] It is important to be aware that at higher concentrations (e.g., 10 μ M), Galnon may exhibit off-target activity at other G protein-coupled receptors.[2]

Galanin Receptor Signaling Pathways

The three galanin receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of agonist binding.





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References

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- 2. The Galanin Receptor Agonist, Galnon, Attenuates Cocaine-Induced Reinstatement and Dopamine Overflow in the Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
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